![molecular formula C17H14OS B12857896 2-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12857896.png)
2-[4-(Benzyloxy)phenyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Benzyloxy)phenyl]thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The compound this compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves the use of a palladium catalyst, a base, and a solvent under mild reaction conditions. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-(Benzyloxy)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(Benzyloxy)phenyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: In the field of organic electronics, this compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-[4-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Phenylthiophene: Lacks the benzyloxy group, resulting in different chemical and biological properties.
4-Benzyloxyphenylboronic acid: Contains a boronic acid group instead of the thiophene ring, leading to different reactivity and applications.
2-[4-(Methoxy)phenyl]thiophene: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical behavior and applications.
Uniqueness: 2-[4-(Benzyloxy)phenyl]thiophene is unique due to the presence of both the benzyloxy group and the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C17H14OS |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-(4-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-5-14(6-3-1)13-18-16-10-8-15(9-11-16)17-7-4-12-19-17/h1-12H,13H2 |
InChI-Schlüssel |
RAEUSSFPBJCICG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


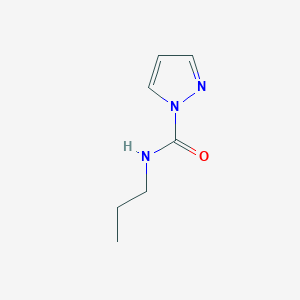
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
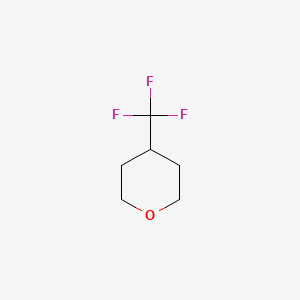

![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
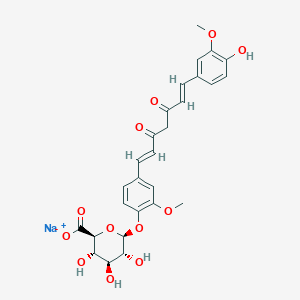
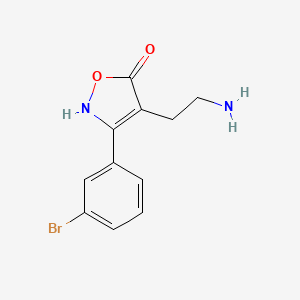
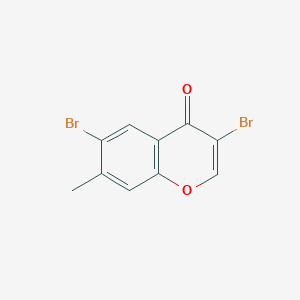
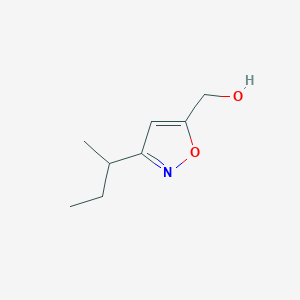
![1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
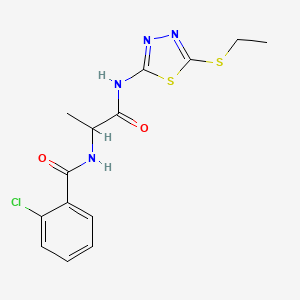
![cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12857867.png)
![tert-butyl (15-oxo-19-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-14-azanonadecyl)carbamate](/img/structure/B12857875.png)

